molecular formula C8H8Cl2N2O2 B1433341 Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate CAS No. 853680-81-6

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

Cat. No.: B1433341
CAS No.: 853680-81-6
M. Wt: 235.06 g/mol
InChI Key: IIXYHUAWJVEBDO-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate ( 853680-81-6) is a chemical compound with the molecular formula C 8 H 8 Cl 2 N 2 O 2 and a molecular weight of 235.07 . It belongs to the class of dihalogenated pyrimidines, which are recognized as valuable synthetic intermediates and building blocks in medicinal and organic chemistry . The two chlorine atoms on the pyrimidine ring make it amenable to various aromatic nucleophilic substitution (S N Ar) reactions, allowing researchers to introduce diverse amines, alkoxides, and other nucleophiles to create more complex molecular architectures . While specific biological data for this exact ester derivative is limited in the searched literature, the 4,6-dichloropyrimidine scaffold is a structure of high interest. Related 2-amino-4,6-dichloropyrimidine derivatives have been investigated as key intermediates in the synthesis of antiviral nucleotide analogues and have demonstrated biological effects such as inhibiting immune-activated nitric oxide (NO) production in vitro . As such, this compound serves as a versatile precursor for constructing pyrimidine-based compound libraries for drug discovery and chemical biology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-4(8(13)14-2)5-6(9)11-3-12-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXYHUAWJVEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CN=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240202
Record name Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate
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Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-81-6
Record name Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853680-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Esterification Starting from 4,6-Dichloropyrimidine

One common approach begins with 4,6-dichloropyrimidine, which is reacted with a suitable alkylating agent to introduce the propanoate side chain at the 5-position, followed by esterification to form the methyl ester.

  • The alkylation involves nucleophilic substitution at the 5-position of the pyrimidine ring.
  • Esterification is typically achieved using methyl propanoate or methylation reagents under acidic or basic catalysis.

This route is summarized as follows:

Step Reagents/Conditions Description Yield/Notes
1 4,6-Dichloropyrimidine + alkylating agent Nucleophilic substitution at C-5 position Moderate to high yields
2 Esterification with methyl propanoate or methylating agents Formation of methyl ester group Typically high yields

This method is widely used due to its straightforwardness and availability of starting materials.

Multi-step Synthesis via Pyrimidine Carboxylic Acid Intermediate

Another detailed method involves:

  • Synthesis of methyl 2,4-dichloropyrimidine-5-carboxylate as an intermediate.
  • Subsequent substitution reactions to install the propanoate moiety.

For example, a reaction sequence reported includes:

  • Stirring methyl 2,4-dichloropyrimidine-5-carboxylate with amines and bases in acetonitrile at elevated temperature (~120°C) for 2 hours.
  • Work-up involving aqueous extraction and purification by chromatography.
  • Further functional group transformations including cyanation, hydrolysis, and azide formation to afford the final product.

A representative experimental condition is:

Parameter Condition
Solvent Acetonitrile
Base N,N-Diisopropylethylamine
Temperature 120°C
Reaction Time 2 hours
Work-up Water addition, extraction with ethyl acetate, drying, filtration
Purification Column chromatography

This multi-step approach allows for fine control of substitution patterns on the pyrimidine ring and is suitable for complex derivative synthesis.

Related Synthetic Methods from Pyrimidine Precursors

Research on related pyrimidine derivatives provides insights into preparation techniques relevant to methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate:

  • Cyclization reactions of acetamidine hydrochloride with diethyl malonate under sodium methoxide catalysis yield pyrimidine intermediates with high efficiency (~91% yield).
  • Nitration and chlorination steps using mixed acids and phosphorus oxychloride produce chlorinated pyrimidine derivatives, which can be further functionalized to obtain the target compound.

These steps highlight the possibility of synthesizing the key pyrimidine core with desired substitutions before introducing the propanoate ester.

Reaction Conditions and Yields Summary Table

Preparation Step Reagents/Conditions Yield (%) Notes
Alkylation of 4,6-dichloropyrimidine Alkylating agent + base, solvent (e.g., acetonitrile) Moderate Nucleophilic substitution at C-5 position
Esterification Methyl propanoate or methylating agent, acid/base catalyst High Formation of methyl ester group
Multi-step synthesis via carboxylate Stirring with amines, N,N-diisopropylethylamine, 120°C 89 (over 3 steps) Includes cyanation, hydrolysis, azide formation
Cyclization of acetamidine + diethyl malonate Sodium methoxide, reflux 91.2 Pyrimidine ring formation precursor
Nitration and chlorination Mixed acids (HNO3, trichloroacetic acid), POCl3 82.6 Preparation of chlorinated pyrimidine intermediates

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) data confirm the structure of intermediates and final products, with characteristic chemical shifts for the pyrimidine protons and methyl ester groups.
  • Mass spectrometry (MS) data show molecular ion peaks consistent with the molecular weight of this compound (MW = 235.06 g/mol).
  • Purification is commonly achieved by silica gel chromatography or recrystallization from mixed solvents such as n-hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while substitution with a thiol would produce a thiopyrimidine derivative.

Scientific Research Applications

Antiviral and Anticancer Activities

One of the primary applications of methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is in the development of antiviral and anticancer agents. Research has shown that derivatives of 4,6-dichloropyrimidine exhibit potential as inhibitors of various enzymes related to cancer progression and viral replication. For instance, compounds derived from this structure have been investigated for their ability to inhibit epidermal growth factor receptors (EGFR), making them promising candidates for lung cancer treatment .

Synthesis of Nucleotide Derivatives

The compound serves as an intermediate in the synthesis of antiviral nucleotide derivatives. These derivatives are crucial in developing treatments for viral infections by disrupting the replication processes of viruses . The synthesis process often involves multiple steps, including chlorination and amination reactions, to obtain the desired nucleotide analogs that can effectively inhibit viral activities .

Herbicidal Activity

This compound has also been explored for its herbicidal properties. Research indicates that compounds containing the pyrimidine structure can inhibit key enzymes involved in plant metabolism, such as acetyl-CoA carboxylase (ACCase). This inhibition leads to effective weed control in agricultural settings . The development of new herbicides based on this compound aims to provide more efficient and environmentally friendly options for crop protection.

Case Study: Synthesis and Characterization

A notable study focused on synthesizing this compound from readily available precursors. The synthesis involved reacting 4,6-dichloropyrimidine with a suitable propanoic acid derivative under specific conditions to yield high purity products. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .

Application Description References
Antiviral AgentsDevelopment of nucleotide derivatives for viral infections.
Anticancer ResearchInhibition of EGFR in lung cancer treatment.
HerbicidesTargeting ACCase for weed control in agriculture.

Mechanism of Action

The mechanism of action of methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Methyl 4,6-Dichloropyrimidine-5-carboxylate (CAS 87600-71-3)
  • Structural Difference: The carboxylate group is directly attached to the pyrimidine ring, lacking the propanoate side chain.
  • However, the shorter chain may limit its utility in applications requiring extended linker moieties. Similarity score: 0.71 .
2,4,6-Trichloro-5-ethylpyrimidine (CAS 1780-38-7)
  • Structural Difference: Features three chlorine substituents and an ethyl group instead of the ester-containing propanoate chain.
  • Impact : Increased electron deficiency due to additional chlorine atoms may accelerate electrophilic reactions but reduce solubility in polar solvents. Similarity score: 0.78 .

Ester Group Modifications

Methyl 2-(4,6-Dichloropyrimidin-5-yl)acetate (CAS 171096-33-6)
  • Structural Difference: Shorter acetate chain (C2) vs. propanoate (C3) in the target compound.
  • Higher similarity score: 0.90 .
Ethyl 2-(4-Chloropyrimidin-5-yl)acetate (CAS 6214-47-7)
  • Structural Difference: Ethyl ester (vs. methyl) and monochloro substitution on the pyrimidine ring.
  • Impact : Lower halogenation decreases electron-withdrawing effects, possibly slowing reaction rates in Suzuki-Miyaura couplings. Similarity score: 0.80 .

Side-Chain Functionalization

Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate
  • Structural Difference: Additional methylsulfanyl group at the 2-position and a hydroxyl group on the propanoate chain.
  • Impact : The methylsulfanyl group introduces steric bulk and electron-donating effects, which could stabilize the ring against nucleophilic attack. The hydroxyl group may enhance hydrogen-bonding interactions, improving solubility .
Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
  • Structural Difference: Pyridine core with amino and fluorine substituents instead of a dichloropyrimidine.
  • Impact: The amino group increases basicity, while fluorine enhances metabolic stability. These differences make it more suitable for bioactive molecule synthesis compared to the electron-deficient pyrimidine core of the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents Chain Length Similarity Score Key Properties
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate Pyrimidine 4,6-Cl; methyl propanoate C3 N/A High reactivity, moderate lipophilicity
Methyl 4,6-dichloropyrimidine-5-carboxylate (87600-71-3) Pyrimidine 4,6-Cl; carboxylate C1 0.71 Higher solubility, lower steric hindrance
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (171096-33-6) Pyrimidine 4,6-Cl; methyl acetate C2 0.90 Reduced lipophilicity
2,4,6-Trichloro-5-ethylpyrimidine (1780-38-7) Pyrimidine 2,4,6-Cl; ethyl N/A 0.78 High electron deficiency

Biological Activity

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C₈H₈Cl₂N₂O₂
Molecular Weight: 219.07 g/mol
InChI Key: 1S/C8H8Cl2N2O2/c1-4(8(13)14-2)5-6(9)11-3-12-7(5)10/h3-4H,1-2H3 .

This compound exhibits its biological activity primarily through interactions with various molecular targets. It has been shown to act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways. The compound's structure allows it to interact with the active sites of these proteins, thereby modulating their activity.

Antifungal Activity

Research has demonstrated that derivatives of 4,6-dichloropyrimidine exhibit antifungal properties. In a study focusing on the synthesis and biological evaluation of strobilurin derivatives, this compound was tested against various fungal strains. The results indicated significant antifungal activity, suggesting potential applications in agricultural settings for crop protection .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Substituted pyrimidines are known to inhibit the epidermal growth factor receptor (EGFR), which is implicated in lung cancer progression. In vitro studies have shown that this compound can effectively inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has been identified as a multitarget inhibitor affecting various enzymes such as pyruvate dehydrogenase and glycerol-3-phosphate acyltransferase. These enzymes play crucial roles in metabolic pathways, and their inhibition can lead to altered cellular metabolism, potentially beneficial in treating metabolic disorders .

Case Studies

  • Antifungal Efficacy Study : A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating strong antifungal potential.
  • Cancer Cell Line Study : In a study involving lung cancer cell lines (A549), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed increased apoptotic cells compared to untreated controls.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (µg/mL or µM)Observed Effect
AntifungalCandida albicans32Significant growth inhibition
AntifungalAspergillus niger64Moderate growth inhibition
AnticancerA549 (lung cancer cells)1050% reduction in cell viability
Enzyme InhibitionPyruvate dehydrogenaseN/AInhibition observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, and what key parameters influence yield?

  • Methodology : A common approach involves deprotonation of the pyrimidine precursor using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78 °C, followed by quenching with methyl propanoate derivatives. Critical parameters include:

  • Temperature control : Maintaining −78 °C ensures selective deprotonation and minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of LDA to substrate is recommended to avoid over-reduction .
  • Solvent purity : Anhydrous THF is essential to prevent hydrolysis of intermediates.

Q. What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to confirm regiochemistry of substitution on the pyrimidine ring and ester group integrity.
  • Mass Spectrometry (ESI-MS) : Provides molecular weight confirmation (e.g., calculated [M+1]+ for C9_9H9_9Cl2_2N2_2O2_2: 265.01; observed: 265.0) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >95% for downstream applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Hypothesis-driven approach :

  • Catalyst screening : Test alternatives to LDA (e.g., Grignard reagents) for improved selectivity.
  • Solvent effects : Compare THF with ethereal solvents like diethyl ether for enhanced solubility of intermediates.
  • Temperature gradients : Evaluate stepwise warming (−78 °C → 0 °C) to balance reaction rate and byproduct formation .
    • Data analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., time, temperature, stoichiometry).

Q. What mechanistic insights explain the regioselectivity of chlorination in the pyrimidine ring during synthesis?

  • Proposed mechanism : The dichlorination at positions 4 and 6 is driven by electron-withdrawing effects of the ester group, which activate the pyrimidine ring for electrophilic substitution. Computational studies (DFT) can validate charge distribution and transition states .
  • Contradictions : Some studies report competing pathways under acidic conditions, leading to positional isomerism. Verify via 15^{15}N-labeled NMR to track nitrogen participation .

Q. How does this compound serve as a building block in medicinal chemistry?

  • Case study : This compound is a precursor to kinase inhibitors, where the dichloropyrimidine core facilitates hydrogen bonding with ATP-binding pockets. For example, derivatives have been incorporated into spiro-indole scaffolds for anticancer activity (e.g., compound 7a in ) .
  • Functionalization strategies :

  • Nucleophilic substitution : Replace chlorine atoms with amines or thiols for SAR studies.
  • Ester hydrolysis : Generate carboxylic acid derivatives for prodrug development .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Waste management : Segregate halogenated byproducts and neutralize with 10% sodium bicarbonate before disposal. Avoid aqueous release due to bioaccumulation risks .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

Data Contradiction Analysis

  • Discrepancy in reaction yields : Literature reports varying yields (50–75%) for the LDA-mediated synthesis. Potential causes include:
    • Impurity in starting materials : Use GC-MS to verify purity of 4,6-dichloropyrimidine precursors.
    • Moisture sensitivity : Conduct Karl Fischer titration to ensure solvent dryness .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Reactant of Route 2
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

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